Product packaging for Methyl indolizine-5-carboxylate(Cat. No.:)

Methyl indolizine-5-carboxylate

Cat. No.: B13664113
M. Wt: 175.18 g/mol
InChI Key: MASNXMYMWGWREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl indolizine-5-carboxylate is a versatile ester derivative of the indolizine scaffold, recognized for its significant value in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in the development of novel pharmacologically active compounds. The indolizine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities. Research into indolizine analogs has shown their potential as inhibitors of important drug targets. For instance, certain 7-methoxy indolizine derivatives have been designed and synthesized as bioisosteric analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and have shown promising activity as cyclooxygenase-2 (COX-2) enzyme inhibitors , a key target for anti-inflammatory agents with potentially reduced side effects . Furthermore, other synthetic indolizidines have been investigated as potent antagonists of nicotinic acetylcholine receptors (nAChRs) , specifically targeting α6β2-containing subtypes, which presents a novel therapeutic strategy for smoking cessation by inhibiting nicotine-evoked dopamine release . This compound is intended for research and development purposes only, offering scientists a valuable building block for the exploration of new therapeutic agents in areas such as inflammation, central nervous system (CNS) disorders, and beyond. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B13664113 Methyl indolizine-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl indolizine-5-carboxylate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h2-7H,1H3

InChI Key

MASNXMYMWGWREF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CN21

Origin of Product

United States

Chemical Reactivity and Derivatization of Methyl Indolizine 5 Carboxylate

Reactivity of the Indolizine (B1195054) Nucleus

The indolizine ring system is an aromatic, π-electron-rich heterocycle. chim.it This inherent electron density governs its susceptibility to various chemical transformations, particularly electrophilic substitutions. The positioning of the nitrogen atom influences the electron distribution within the bicyclic structure, directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns (e.g., at C1, C3, C6)

The indolizine nucleus readily undergoes electrophilic aromatic substitution, with the preferred sites of attack being the C1 and C3 positions of the pyrrole-like ring, which are the most electron-rich. chim.it The reactivity at these positions is analogous to that of indole (B1671886). ic.ac.uk The presence of an electron-withdrawing methyl ester group at the C5 position can influence this reactivity, potentially deactivating the pyridine (B92270) ring towards electrophilic attack and subtly modifying the reactivity of the pyrrole (B145914) ring.

Common electrophilic substitution reactions for indolizines include:

Nitration: Introduction of a nitro group.

Nitrosation and Diazo Coupling: Formation of nitroso and azo derivatives.

Alkylation: Attachment of an alkyl group. chim.it

Acylation: Introduction of an acyl group. chim.it

Halogenation: Substitution with a halogen atom. chim.it

The precise regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity and Directed Metalation (e.g., Lithiation at C5)

While the indolizine nucleus is generally electron-rich, the pyridine ring can exhibit some susceptibility to nucleophilic attack, although this is less common than electrophilic substitution. Of greater synthetic utility is the directed metalation of the indolizine ring.

Direct lithiation of 2-substituted indolizines has been shown to occur selectively at the C5 position. chim.itnih.gov This process involves the use of a strong base, such as n-butyllithium, to deprotonate the C5 position, creating a highly reactive organolithium intermediate. nih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position. chim.itnih.gov This method has been successfully used to prepare previously inaccessible derivatives like 5-formyl- and 5-iodoindolizines. nih.gov

The regioselectivity of metalation can be influenced by the choice of base and electrophile. For instance, with 1-ester-substituted indolizines, the use of mixed lithium/magnesium amide bases can lead to a dynamic equilibrium between metalation at the C2 and C5 positions, with the final substitution pattern being controlled by the reactivity of the chosen electrophile. chim.it

Transformations of the Methyl Ester Functional Group

The methyl ester group at the C5 position of methyl indolizine-5-carboxylate offers a versatile handle for further molecular modifications.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the ester with a dilute acid, such as hydrochloric acid, will yield the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the ester with an alkali, like sodium hydroxide, initially produces the carboxylate salt. libretexts.org Subsequent acidification with a strong acid is necessary to liberate the free carboxylic acid. libretexts.org

For instance, indolizine-2-carboxylic acid can be obtained by the base-catalyzed hydrolysis of methyl indolizine-2-carboxylate. semanticscholar.org

Amidation and Transesterification Reactions

The methyl ester can be converted into a variety of other functional groups.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with amines to form amides. This is often facilitated by coupling agents. Alternatively, direct conversion of the ester to an amide can sometimes be achieved.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, the ester group on 2-alkylazaarenes can be converted to ethyl- or butyl-esters which then react to form indolizine derivatives. nih.govacs.org

Functionalization Strategies for Indolizine Derivatives

A variety of strategies have been developed to synthesize and functionalize indolizine derivatives, often leveraging the reactivity of both the indolizine nucleus and appended functional groups. nih.govacs.orgacs.org

Palladium-Catalyzed Coupling Reactions: These reactions are powerful tools for the functionalization of indolizines. For example, Suzuki-Miyaura coupling of 5-iodoindolizines with boronic acids has been demonstrated. nih.gov

[3+2] Cycloaddition Reactions: The reaction of pyridinium (B92312) ylides with various dipolarophiles is a common and effective method for constructing the indolizine skeleton, often allowing for the introduction of diverse substituents. chim.itacs.org

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy. Palladium-mediated site-selective C-H functionalization of indolizines has been used to generate fused N-heterocycles. acs.org

Cascade Reactions: Multi-step reactions that occur in a single pot, such as a cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives, provide efficient routes to functionalized indolizines. nih.govacs.org

Table of Research Findings on Indolizine Functionalization:

Functionalization StrategyKey ReactantsProduct TypeReference
Directed Lithiation2-Substituted Indolizines, n-BuLi, Electrophiles5-Substituted Indolizines nih.gov
Suzuki-Miyaura Coupling5-Iodoindolizines, Boronic Acids5-Arylindolizines nih.gov
Cascade Reaction2-Alkylazaarenes, BromonitroolefinsFunctionalized Indolizines nih.govacs.org
1,3-Dipolar CycloadditionPyridinium Ylides, Electron-Deficient Alkenes/AlkynesFunctionalized Indolizines acs.org
C-H FunctionalizationIndolizine Motifs, Palladium CatalystFused N-Heterocycles acs.org

These strategies highlight the versatility of the indolizine scaffold and provide access to a wide array of derivatives with potential applications in various fields of chemical research.

Introduction of Carbonyl, Acyl, and Alkyl Substituents

The functionalization of this compound can be achieved through various reactions that introduce carbonyl, acyl, and alkyl groups, primarily at the electron-rich C1 and C3 positions of the indolizine core.

One of the key reactions for introducing a carbonyl group is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction typically uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloromethyliminium salt. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with electron-rich aromatic compounds like indolizines to introduce a formyl group (-CHO). wikipedia.orgijpcbs.com While the Vilsmeier-Haack reaction is a well-established method for the formylation of many heterocyclic compounds, its application to specific indolizine derivatives like this compound would be expected to occur at the most nucleophilic positions. ijpcbs.comniscpr.res.in

Acylation reactions provide a means to introduce acyl groups (-COR) onto the indolizine ring. These reactions are fundamental in organic synthesis for the construction of ketones. Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides have been shown to produce indolizine derivatives in good yields. organic-chemistry.org This method involves a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. organic-chemistry.org

Alkylation can be achieved through various methods, including Friedel-Crafts type reactions. For instance, a Friedel-Crafts reaction of indolizines with 2-aryl-3H-indol-3-ones catalyzed by B(C₆F₅)₃ has been described to produce indolizine derivatives. researchgate.net This reaction proceeds under mild conditions and allows for the formation of C2-quaternary indolin-3-ones based on the indolizine scaffold with high yields and regioselectivity. researchgate.net

Below is a table summarizing these functionalization reactions:

ReactionReagentsFunctional Group Introduced
Vilsmeier-HaackDMF, POCl₃Carbonyl (Formyl)
AcylationAroyl Chlorides, Pd catalystAcyl
Alkylation2-Aryl-3H-indol-3-ones, B(C₆F₅)₃Alkyl

Halogenation and Cross-Coupling Reactions

The introduction of halogens onto the indolizine ring opens up pathways for further derivatization through cross-coupling reactions. The development of C-H functionalization methods has become a significant area of research, offering sustainable routes to form C-C, C-P, and C-S bonds. researchgate.net

Halogenation of indolizine derivatives can provide the necessary handles for these coupling reactions. While specific methods for the halogenation of this compound are not detailed in the provided context, general strategies for halogenating heterocyclic compounds can be applied.

Once halogenated, these indolizine derivatives can participate in a variety of cross-coupling reactions . These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. rsc.org

Heck Coupling: The Heck reaction pairs an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C-C bond between the two organic fragments. mdpi.comrsc.org

The application of these cross-coupling reactions to halogenated this compound would allow for the introduction of a wide range of substituents, significantly expanding the chemical diversity of accessible derivatives. For example, the presence of an iodo substituent at the C2 position of an indolizine has been shown to enable successful Suzuki, Heck, and Sonogashira couplings in excellent yields. rsc.org

The following table outlines common cross-coupling reactions applicable to halogenated indolizines:

Coupling ReactionReactantsBond FormedCatalyst System
SuzukiOrganoboron Compound + Organic HalideC-CPalladium catalyst, Base
HeckAlkene + Organic HalideC-CPalladium catalyst, Base
SonogashiraTerminal Alkyne + Organic HalideC-CPalladium and Copper catalysts

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine, which leads to the formation of a β-amino ketone known as a Mannich base. researchgate.netnih.govnih.gov This reaction is a fundamental method for the synthesis of nitrogen-containing compounds. nih.gov

In the context of indolizines, the electron-rich nature of the ring makes it susceptible to electrophilic substitution, which is the key step in the Mannich reaction. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the nucleophilic position of the indolizine ring. For indolizines, this attack typically occurs at the C1 or C3 position. chim.it

Research has shown that the reaction of 1,2-diphenylindolizine (B8516138) with formaldehyde and piperidine (B6355638) results in the formation of the corresponding Mannich bases. chim.it While the specific application to this compound is not explicitly detailed, it is expected to undergo a similar reaction at its most nucleophilic sites. The formation of Mannich bases from indolizine derivatives is significant as these products themselves have shown a range of biological activities. nih.govchim.it

The general scheme for the Mannich reaction on an indolizine is as follows:

Indolizine + Formaldehyde + Amine → Indolizine-Mannich Base

Photochemical Reactions and Photooxygenation Mechanisms

Indolizine derivatives are known to undergo various photochemical reactions, particularly photooxygenation, which involves the reaction with molecular oxygen upon photoirradiation. acs.orgnih.gov These reactions can proceed through different mechanisms depending on the reaction conditions and the substituents on the indolizine ring. acs.orgnih.gov

Singlet Oxygen Pathways and Intermediates (e.g., Peroxidic Zwitterion, Dioxetane)

The photooxygenation of many indolizine derivatives proceeds via a singlet oxygen (¹O₂) mechanism . acs.orgnih.gov Singlet oxygen is a highly reactive, electrophilic species that can be generated from ground-state triplet oxygen through energy transfer from an excited photosensitizer. nih.govnih.gov In some cases, the indolizine derivative itself can act as the photosensitizer (self-sensitized), while in other cases, an external sensitizer (B1316253) like rose bengal or methylene (B1212753) blue is required. acs.orgnih.gov

The reaction of singlet oxygen with the indolizine ring can follow different pathways depending on the solvent. acs.orgnih.gov

In a protic solvent like methanol (B129727), the reaction is proposed to proceed through a peroxidic zwitterion intermediate. acs.orgnih.gov This intermediate can then be trapped by the solvent, leading to cleavage of the C3-N bond and opening of the pyrrole ring. This results in the formation of products such as (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters and 4-(2-pyridinyl)-3-phenyl-5-aryl-5-hydroxyfuran-2-one. acs.orgnih.gov

In an aprotic solvent like acetonitrile (B52724), the reaction is believed to proceed through the formation of a dioxetane intermediate across the C2-C3 bond of the indolizine. acs.orgnih.gov Homolytic cleavage of the O-O bond in the dioxetane can then lead to the formation of products like 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde and 1-(6-methyl-2-pyridinyl)-2-phenylethanedione. acs.orgnih.gov

The following table summarizes the different pathways in the singlet oxygen-mediated photooxygenation of indolizines:

SolventKey IntermediateConsequenceExample Products
MethanolPeroxidic ZwitterionC3-N bond cleavage, pyrrole ring opening(E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters
AcetonitrileDioxetaneO-O bond homolysis3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde

Electron Transfer Photooxygenation and Radical Intermediates

Some indolizine derivatives that are unreactive towards singlet oxygen can undergo photooxygenation through an electron transfer mechanism . acs.orgnih.gov This process is typically sensitized by an electron acceptor like 9,10-dicyanoanthracene (B74266) (DCA). acs.orgnih.gov

In this mechanism, photoinduced electron transfer from the indolizine to the sensitizer generates an indolizine radical cation and the sensitizer radical anion. The indolizine radical cation can then react with superoxide (B77818) anion radical (O₂⁻), which is formed by electron transfer from the sensitizer radical anion to molecular oxygen, or directly with molecular oxygen. acs.orgnih.gov This pathway can lead to oxidation of the pyridine ring of the indolizine. For example, the electron transfer photooxygenation of 3-benzoyl-1-indolizinecarboxylic acid methyl ester results in the formation of methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, along with dimethyl 2-(2-pyridinyl)fumarate and dimethyl 2-(2-pyridinyl)maleate. acs.orgnih.gov

Cycloaddition Reactions Involving Indolizine Derivatives as Dienophiles or Dipolarophiles

Indolizines can participate in cycloaddition reactions, acting as either a diene in [4+2] cycloadditions or as a component in [8π+2π] cycloadditions, showcasing their versatility in the construction of complex heterocyclic systems. mdpi.comnih.govdntb.gov.ua The 1,3-dipolar cycloaddition reaction is a particularly important method for the synthesis of indolizines themselves, where a pyridinium ylide (a 1,3-dipole) reacts with a dipolarophile (an alkene or alkyne). rsc.orgscispace.comjbclinpharm.orgresearchgate.net

When indolizine derivatives act as the π-system for cycloadditions, they can react with various dienophiles and dipolarophiles. The indolizine ring system can be considered an 8π-electron component, making it suitable for [8+2] cycloaddition reactions. mdpi.comnih.govdntb.gov.ua These reactions are a powerful method for the synthesis of cycl[3.2.2]azines. mdpi.comnih.gov

The reactivity of indolizines in these cycloadditions is influenced by the substituents on the ring. The reaction of indolizines with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) often requires heating and sometimes a catalyst such as palladium on carbon (Pd-C) or an oxidant like manganese dioxide (MnO₂). mdpi.comnih.gov

Indolizines can also function as dienophiles in Diels-Alder reactions, although this is less common than their role as the diene component. libretexts.org For the indolizine to act as a dienophile, it would typically require the presence of electron-withdrawing groups to activate the double bond towards reaction with a diene. libretexts.org

As dipolarophiles , indolizine derivatives can react with 1,3-dipoles to form five-membered heterocyclic rings fused to the indolizine core. The electron-rich double bonds of the indolizine ring can react with various dipoles, expanding the structural diversity of the resulting polycyclic systems. The [3+2] cycloaddition of pyridinium ylides with alkynes is a well-established method for forming the indolizine ring itself. researchgate.net

Spectroscopic and Advanced Structural Elucidation of Methyl Indolizine 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct protons in a molecule and their neighboring environments. For indolizine (B1195054) derivatives, the chemical shifts (δ) of the protons are indicative of their position on the heterocyclic ring system and any attached functional groups. For instance, in a derivative like ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, the proton chemical shifts are spread over a wide range. The aromatic protons on the benzo[g]indole and pyridine (B92270) rings typically appear in the downfield region (δ 7.0-9.2 ppm), while the methyl and ethyl ester protons are found in the upfield region (δ 1.2-4.6 ppm). mdpi.com

Spin-spin coupling, observed as splitting of NMR signals, provides information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), is characteristic of the dihedral angle between the coupled protons and can help in assigning the relative stereochemistry.

Table 1: Representative ¹H NMR Data for an Indolizine Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H9.15br. s.-
Aromatic-H8.58dq4.88, 0.70
Aromatic-H7.68td7.69, 1.82
Aromatic-H7.31–7.27m-
Aromatic-H7.19dd7.26, 5.12
CH₂4.55–4.60m-
OCH₂4.13q7.14
CH₃1.94s-
CH₃ (ethyl)1.27t7.14

Note: Data is for ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization state (sp³, sp², sp) and the electronegativity of attached atoms. In indolizine derivatives, carbonyl carbons of ester groups typically resonate at the most downfield shifts (δ > 160 ppm), followed by aromatic and heterocyclic carbons (δ 100-160 ppm). rsc.orgias.ac.in Aliphatic carbons, such as those in methyl or ethyl groups, appear at the most upfield chemical shifts. rsc.orgias.ac.in

Table 2: Representative ¹³C NMR Data for an Indolizine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O170.6
Aromatic C161.6
Aromatic C158.3
Aromatic CH149.5
Aromatic CH136.9
Aromatic CH122.2
Aromatic CH120.7
CH83.7
CH₂58.4
CH₂48.5
CH₃19.5
CH₃14.6

Note: Data is for ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. mdpi.com

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of C-H bonds. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). This is particularly useful for connecting different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons). researchgate.netresearchgate.net For example, an HMBC experiment can show a correlation between the methyl protons of the ester group and the carbonyl carbon, confirming the ester functionality. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion, which is crucial for confirming the molecular formula of a newly synthesized compound. For example, for a derivative of methyl indolizine-5-carboxylate, an HRMS ESI (Electrospray Ionization) spectrum can provide the exact mass, which can then be compared to the calculated mass for the expected molecular formula. mdpi.com

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and confirm its structure. The fragmentation of the molecular ion of an indolizine derivative can occur at various points in the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). libretexts.orgchemguide.co.uk The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum. For aromatic systems like indolizine, the heterocyclic ring is often stable, leading to a prominent molecular ion peak. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide valuable information about the key structural features of these compounds. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net

The IR spectrum of an indolizine derivative is characterized by several key absorption bands. The presence of the ester group in this compound gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic environment of the indolizine ring system.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H stretching vibrations of the methyl group of the ester appear in the 2850-2960 cm⁻¹ region. researchgate.net The in-ring C-C stretching vibrations of the aromatic indolizine core produce a set of characteristic bands in the 1400-1600 cm⁻¹ region. actascientific.com Furthermore, C-N stretching vibrations within the heterocyclic system can be observed, typically in the 1250-1335 cm⁻¹ range for aromatic amines. researchgate.net The region below 900 cm⁻¹ contains bands related to out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern on the aromatic rings. researchgate.net

A summary of the expected IR absorption bands for this compound is provided in the table below.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Ester (C=O)Stretch1700 - 1725
Aromatic C-HStretch3000 - 3100
Alkyl C-H (methyl)Stretch2850 - 2960
Aromatic C=CStretch (in-ring)1400 - 1600
C-NStretch1250 - 1335
C-O (ester)Stretch1000 - 1300
Aromatic C-HBend (out-of-plane)675 - 900

This table provides a generalized overview of expected IR absorption ranges.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Studies on various indolizine derivatives have revealed important structural features. For instance, the crystal structure of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate demonstrates that the indolizine moiety consists of fused six- and five-membered rings. researchgate.net The planarity of the indolizine ring system is a key characteristic, although substituents can cause minor distortions. In some derivatives, the crystal packing is stabilized by intermolecular interactions such as C-H···O and C-H···π interactions. researchgate.net

The conformation of the ester group relative to the indolizine ring can also be determined. For example, in the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, a related indole (B1671886) derivative, the orientation of the methoxy (B1213986) carbonyl group has been precisely defined. researchgate.net Such data is critical for understanding how the ester group might influence the electronic properties and reactivity of the molecule.

In cases where chiral centers are present in derivatives of this compound, X-ray crystallography with anomalous dispersion can be used to determine the absolute stereochemistry. For example, the absolute configuration of a chiral thieno[3,2-f]indolizinium iodide derivative was confirmed using this method. researchgate.net The conformation of the rings within the indolizine system, such as envelope or half-chair conformations, can also be elucidated, providing a complete picture of the molecule's spatial arrangement. researchgate.net

The table below summarizes key structural parameters that can be obtained from X-ray crystallographic analysis of indolizine derivatives.

Structural ParameterDescriptionTypical Information Obtained
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Provides information about the crystal system and packing.
Space GroupThe set of symmetry operations that describe the crystal's symmetry.Defines the arrangement of molecules within the crystal lattice.
Bond LengthsThe distances between the nuclei of two bonded atoms.Confirms the connectivity and bond order (e.g., C=O, C-N).
Bond AnglesThe angles formed between three connected atoms.Defines the geometry around each atom.
Torsion AnglesThe dihedral angles between four connected atoms.Describes the conformation of the molecule and its substituents.
Molecular ConformationThe overall three-dimensional shape of the molecule.Reveals the spatial arrangement of the rings and functional groups.
Intermolecular InteractionsNon-covalent interactions between molecules in the crystal.Identifies hydrogen bonds, π-stacking, and other forces that stabilize the crystal structure.

Advanced Analytical Applications and Derivatization in Research

The analysis of amino acids is crucial in various fields, and high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) are powerful techniques for their separation and quantification. creative-proteomics.comnih.gov However, many amino acids lack a strong chromophore or fluorophore, making their detection challenging. Pre-column derivatization is a common strategy to overcome this limitation, where the amino acids are reacted with a labeling reagent to form derivatives with enhanced detectability. actascientific.comnih.gov

Commonly used pre-column derivatization reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). researchgate.netnih.gov These reagents react with the amino groups of amino acids to produce highly fluorescent or UV-active derivatives. nih.gov

While direct evidence for the use of this compound as a pre-column labeling reagent is not extensively documented, the inherent fluorescence properties of the indolizine scaffold make its derivatives promising candidates for such applications. researchgate.netrsc.org The development of novel fluorescent scaffolds for bioimaging and labeling is an active area of research. nih.gov For instance, a pyrido[3,2-b]indolizine scaffold has been designed as a tunable fluorescent platform for creating fluorescent unnatural amino acids. nih.gov This highlights the potential of the broader class of indolizine derivatives to be developed into effective labeling reagents for sensitive amino acid analysis by HPLC-FLD (Fluorescence Detection) or HPCE-LIF (Laser-Induced Fluorescence). creative-proteomics.com

The ideal characteristics of a pre-column derivatization reagent for amino acid analysis are summarized in the table below.

CharacteristicDescriptionImportance for HPLC/HPCE
High Reactivity The reagent should react quickly and completely with both primary and secondary amines under mild conditions.Ensures quantitative derivatization of all amino acids in the sample.
Stable Derivatives The resulting derivatives should be stable throughout the chromatographic separation.Provides reproducible and accurate quantification.
Strong Molar Absorptivity (UV) or High Quantum Yield (Fluorescence) The derivatives should have strong absorption or emission properties for sensitive detection.Enables the detection of low concentrations of amino acids.
No Interfering Byproducts The derivatization reaction should not produce byproducts that co-elute with the amino acid derivatives.Ensures a clean chromatogram and accurate peak integration.
Good Chromatographic Properties The derivatives should be well-resolved on the chromatographic column.Allows for the separation and quantification of individual amino acids in a complex mixture.

Spectroscopic sensitizers, also known as photosensitizers, are molecules that can be excited by light and then transfer that energy to another molecule, often molecular oxygen, to produce reactive oxygen species (ROS) such as singlet oxygen. nih.govnih.gov This process is the basis of photodynamic therapy (PDT), a medical treatment used for certain types of cancer and other diseases. nih.govmdpi.com

The key properties of an effective photosensitizer include strong absorption in the visible or near-infrared region (where light penetration into tissue is maximal), a high quantum yield of triplet state formation, and a long-lived triplet state to allow for efficient energy transfer to oxygen. researchgate.net

While this compound itself has not been extensively studied as a spectroscopic sensitizer (B1316253), the photophysical properties of the indolizine core suggest that its derivatives could have potential in this area. researchgate.netvu.nl Indolizine derivatives are known to exhibit fluorescence, indicating that they absorb light and can reach an excited state. researchgate.netrsc.org The tunability of the electronic and photophysical properties of indolizines through chemical modification could allow for the design of derivatives with optimized photosensitizing capabilities. chemrxiv.org For a molecule to be a good photosensitizer, intersystem crossing from the excited singlet state to the excited triplet state must be efficient. Further research into the triplet state properties of indolizine derivatives is needed to fully assess their potential as spectroscopic sensitizers.

The table below outlines the key parameters in spectroscopic sensitizer studies.

ParameterDescriptionRelevance to Photosensitization
Absorption Spectrum (λmax) The wavelength(s) at which the molecule absorbs light most strongly.Should ideally be in the red or near-infrared region for deep tissue penetration in PDT. nih.gov
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.A high value is desirable for efficient light absorption.
Fluorescence Quantum Yield (Φf) The fraction of excited molecules that return to the ground state by emitting a photon (fluorescence).A lower fluorescence quantum yield can sometimes indicate a higher efficiency of intersystem crossing to the triplet state.
Intersystem Crossing (ISC) Efficiency The efficiency of the transition from the excited singlet state to the excited triplet state.A high ISC efficiency is crucial for an effective photosensitizer.
Triplet State Lifetime (τT) The average time the molecule spends in the excited triplet state.A longer lifetime increases the probability of energy transfer to molecular oxygen.
Singlet Oxygen Quantum Yield (ΦΔ) The efficiency of generating singlet oxygen upon photoexcitation.A high singlet oxygen quantum yield is a primary indicator of a good photosensitizer for Type II PDT. nih.gov

Computational and Theoretical Investigations of Methyl Indolizine 5 Carboxylate

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.

Analysis of Ligand-Target Interactions with Biomolecules

No specific molecular docking studies featuring methyl indolizine-5-carboxylate have been reported. Such a study would involve docking the compound into the active site of a selected biomolecule to predict its binding affinity and mode. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indolizine (B1195054) ring, the methyl ester group, and the amino acid residues of the target protein. For instance, studies on structurally related indolizine hybrids have shown that the indolizine core can participate in various non-covalent interactions within protein binding pockets. mdpi.com

Rationalization of Structure-Activity Relationships (SAR) based on Binding Modes

Structure-activity relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. Docking results are pivotal for understanding SAR at a molecular level. By analyzing the predicted binding mode, researchers can rationalize why certain structural modifications lead to an increase or decrease in activity. For indolizine derivatives, docking studies have helped to explain how different substituents on the core structure influence binding affinity and selectivity for targets like cyclooxygenase (COX) enzymes. mdpi.com A similar analysis for this compound would require comparative data from a series of related analogues, which is currently unavailable.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov This technique is used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.gov An MD simulation of this compound bound to a target protein would reveal how the ligand and protein adapt to each other, the stability of their interactions over a simulated period, and the conservation of key binding contacts. nih.gov These simulations are computationally intensive but offer a more dynamic and realistic view of the binding event than static docking poses. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net It is a foundational tool for understanding a compound's intrinsic properties.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations could determine the optimized molecular geometry of this compound and compute various electronic properties. Key reactivity descriptors that can be calculated include:

Electron Density Distribution: Shows the electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack.

These descriptors are fundamental for predicting how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy and localization of the HOMO and LUMO are critical for understanding a molecule's reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, an FMO analysis would map the distribution of these orbitals across the indolizine core and the carboxylate group, providing a clear picture of its electronic behavior, which is essential for designing new materials or understanding reaction mechanisms. researchgate.netwikipedia.org

Reaction Mechanism Prediction and Validation through Computational Chemistry

Transition State Characterization

A key aspect of predicting reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along a reaction pathway. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively connecting the reactants to the products. researchgate.net

For the synthesis of an indolizine like this compound via a cycloaddition reaction, DFT calculations are used to locate the geometry of the transition state. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS structure correctly connects the reactant and product states. researchgate.net The energy barrier (activation energy) is determined by the energy difference between the transition state and the reactants. This barrier is a critical factor in determining the reaction rate.

ParameterDescriptionTypical Calculated Value
TS Geometry The specific arrangement of atoms at the energy maximum.Characterized by partial bond formation between the pyridinium (B92312) ylide and the dipolarophile.
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.15-25 kcal/mol
Imaginary Frequency The single negative frequency in the vibrational analysis of the TS.-200 to -500 cm⁻¹
Key Bond Distances Distances of the forming C-C and C-N bonds in the cycloaddition.1.8 - 2.5 Å

Energy Profile Determination for Reaction Pathways

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile for a proposed reaction pathway can be constructed. nih.gov This profile provides a visual representation of the thermodynamics and kinetics of the reaction. The calculations are typically performed at a specific level of theory, and relative energies are often reported as Gibbs free energies (ΔG) to account for enthalpy and entropy at a given temperature. researchgate.net

For a reaction forming this compound, the energy profile would compare different potential routes. For example, it could compare a concerted [3+2] cycloaddition directly forming the five-membered ring with a stepwise mechanism involving a stable intermediate. researchgate.net The pathway with the lowest activation energy barrier will be the kinetically favored one. nih.gov Furthermore, the relative energies of the final products determine the thermodynamic stability and predict the major product isomer. nih.gov These profiles can explain why a particular isomer is formed preferentially and can be used to screen different reactants or catalysts to improve yield and selectivity. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their structural confirmation and characterization. DFT and Time-Dependent DFT (TD-DFT) are standard methods for calculating NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.govnih.gov

For this compound, DFT calculations would begin with the optimization of its molecular geometry in the gas phase or a simulated solvent environment. nih.gov This optimized structure is then used for subsequent property calculations. The predicted spectra can be compared directly with experimental data, helping to assign specific signals and confirm the proposed structure. researchgate.net For instance, calculated ¹H and ¹³C NMR chemical shifts can resolve ambiguities in signal assignment, especially in complex heterocyclic systems. mdpi.com

Spectroscopic TechniqueParameterPredicted Value/RangeInterpretation
¹H NMR Chemical Shift (δ)Protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in distinct regions, influenced by the electron-withdrawing ester group.Helps identify the substitution pattern on the indolizine core.
¹³C NMR Chemical Shift (δ)The carbonyl carbon of the ester group would be significantly downfield (e.g., ~165 ppm). mdpi.com Carbons attached to nitrogen would also show characteristic shifts.Confirms the presence of the carboxylate group and the bicyclic ring structure.
IR Spectroscopy Vibrational Frequency (cm⁻¹)A strong absorption band for the C=O stretch of the ester group (~1700-1730 cm⁻¹). Aromatic C-H and C=C stretching bands.Provides evidence for key functional groups.
UV-Vis Spectroscopy (TD-DFT) λmax (nm)Multiple absorption bands in the UV region corresponding to π→π* transitions of the aromatic system.Characterizes the electronic structure and conjugation within the molecule.

The accuracy of these predictions depends on the chosen computational level. Comparing computed values with experimental results from synthesized analogs, such as methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, allows for validation of the computational model and provides greater confidence in the structural assignment. researchgate.net

Applications of Methyl Indolizine 5 Carboxylate in Chemical Research

As a Versatile Building Block in Organic Synthesis

The indolizine (B1195054) nucleus is a privileged structure in organic synthesis, and derivatives like methyl indolizine-5-carboxylate are instrumental in constructing a diverse array of complex organic molecules. chim.itresearchgate.net The inherent reactivity of the indolizine ring, coupled with the functional handle of the ester group, allows chemists to elaborate the core structure into intricate polycyclic systems and to access molecular frameworks found in nature.

Construction of Complex Polycyclic Heterocyclic Systems (e.g., Pyrrolo[1,2-a]pyridines, Indolizidines, Cyclazines)

The indolizine scaffold is the foundational core of the pyrrolo[1,2-a]pyridine system. rsc.org Synthetic strategies for indolizines often involve the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles, which is a primary method for constructing the fused ring system. mdpi.com this compound, once formed, can serve as a key intermediate for creating more elaborate polycyclic structures.

The reduction of the aromatic indolizine core is a significant strategy for synthesizing indolizidine alkaloids. chim.it While specific examples starting directly from this compound are not extensively detailed in the provided results, the general principle of reducing the indolizine ring to form the saturated indolizidine backbone is a well-established synthetic pathway. jbclinpharm.org

Furthermore, indolizine derivatives are known to undergo [8+2] cycloaddition reactions with activated alkynes to form cyclazines, a class of polycyclic aromatic nitrogen heterocycles. nih.gov For instance, the reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of cycl[3.2.2]azine derivatives. nih.gov This type of transformation highlights the potential of the this compound framework to serve as the 8π component in cycloaddition reactions, paving the way for the synthesis of complex, multi-ring systems.

Precursor for Natural Product Synthesis and Alkaloid Analogues

The indolizine ring system is a core component of numerous natural products, particularly indolizidine alkaloids, which exhibit a wide range of biological activities. jbclinpharm.org The synthesis of these natural products and their analogues often relies on the initial construction of a substituted indolizine core. The functional groups on the indolizine ring can be manipulated to achieve the target natural product structure.

Indolizine is considered an isomer of indole (B1671886), a ubiquitous scaffold in natural products and pharmaceuticals. researchgate.netnih.gov The development of synthetic methods to access functionalized indolizines is crucial for the synthesis of natural product analogues. While direct synthesis of a specific natural product from this compound is not explicitly detailed, its role as a functionalized precursor is implied by the general synthetic utility of the indolizine scaffold. chim.itrsc.org For example, the discovery of the natural alkaloid camptothecin, which contains an indolizine moiety, spurred significant research into the synthesis and biological evaluation of indolizine derivatives. researchgate.net

Scaffold for Bioactive Compound Discovery: Mechanistic and Structure-Activity Studies

The indolizine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. chim.itnih.gov Derivatives of this compound are investigated for their potential as therapeutic agents, with studies focusing on understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR) and their mechanism of action at the molecular level. researchgate.net

Receptor Antagonist Studies (e.g., 5HT3 receptor, Histamine H1, Acetylcholine)

Derivatives of indolizine have been synthesized and evaluated for their activity as receptor antagonists. Notably, certain indolizine-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-hydroxytryptamine (5-HT3) receptor. nih.gov These studies were part of a broader effort to develop potent and selective 5-HT3 receptor antagonists for applications such as antiemetics. nih.govnih.gov The research demonstrated that modifications of the aromatic nucleus of parent compounds led to indolizine derivatives with significant 5-HT3 receptor antagonist properties. nih.gov

In addition to 5-HT3 receptors, some indolizine derivatives have shown antiacetylcholine properties. oregonstate.edu This suggests a potential interaction with acetylcholine (B1216132) receptors, although the specific receptor subtypes and the nature of the antagonism are not always fully characterized. The development of new antimicrobial agents is also a driving force for research into indolizine compounds, partly due to the need to overcome microbial resistance and other limitations of existing drugs. oregonstate.edu

Mechanisms of Antioxidant Activity

Indolizine derivatives have demonstrated notable antioxidant activity through various mechanisms. nih.govresearchgate.netresearchgate.net The primary mechanism of antioxidant action for many indolizine compounds appears to be based on single electron transfer (SET). nih.gov This is supported by findings where these compounds show greater radical scavenging efficiency in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which is predominantly SET-based, compared to the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The DPPH assay involves both electron transfer and hydrogen atom abstraction. nih.gov

The reducing power of these compounds, as measured by the FRAP (ferric reducing antioxidant power) assay, is substantially associated with their antioxidant activity. nih.gov Some novel chalcogen-indolizines, for example, have shown FRAP activity similar to the standard antioxidant ascorbic acid. nih.gov These compounds were also effective in reducing protein carbonylation and lipid peroxidation at low concentrations. nih.gov

The structure of the indolizine derivative plays a crucial role in its antioxidant capacity. The presence and position of substituents on the indolizine core can significantly influence its ability to neutralize free radicals. nih.gov For instance, the addition of selenium to the indolizine structure has been suggested to be responsible for the ability to neutralize the DPPH radical. nih.gov Similarly, the presence of methyl and fluorine groups linked to phenolic rings has been shown to contribute to antioxidant activity. nih.gov

Antimicrobial, Antifungal, and Antiviral Activity (Mechanistic or SAR Focus)

Indolizine derivatives are a class of heterocyclic compounds that have attracted considerable attention for their broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.govresearchgate.net The development of resistance to existing antimicrobial drugs necessitates the discovery of new structural scaffolds, and indolizines have emerged as promising candidates. nih.govresearchgate.net

The antimicrobial efficacy of indolizine derivatives is closely tied to their molecular structure. For example, in a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which share structural similarities with indolizines, specific compounds exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard drugs like ampicillin (B1664943) and streptomycin. nih.gov Docking studies suggested that the antibacterial action of these compounds may involve the inhibition of the E. coli MurB enzyme. nih.gov Similarly, their antifungal activity against various fungal strains was proposed to be mediated through the inhibition of the 14α-lanosterol demethylase of CYP51Ca. nih.gov

Other studies on substituted phenylindolizines have also demonstrated their potential as antimicrobial agents. oregonstate.edu The general need for new antimicrobial agents stems from issues like microbial resistance, toxic side effects, and limited spectrum of activity of currently available drugs. oregonstate.edu Indolizine derivatives have also been investigated for their antimutagenic properties. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Molecular Design

The exploration of structure-activity relationships (SAR) is fundamental to the rational design of new indolizine-based therapeutic agents with improved potency and selectivity. researchgate.net For indolizine derivatives, SAR studies have been crucial in understanding how different substituents on the indolizine core influence their biological activities, including antimicrobial and antioxidant effects. nih.gov

In the context of antioxidant activity, the type and position of substituents determine the compound's radical scavenging ability. nih.gov For instance, the presence of selenium in the indolizine structure was linked to enhanced DPPH radical scavenging, while methyl and fluorine groups on attached phenolic rings also contributed to antioxidant potential. nih.gov The differential activity in DPPH and ABTS assays further suggests that the mechanism of action (electron transfer vs. hydrogen atom abstraction) is structure-dependent. nih.gov

For antimicrobial applications, SAR studies guide the optimization of lead compounds. In a study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related to indolizines, specific substitutions led to significant antibacterial activity against A. baumannii and antimycobacterial activity against M. tuberculosis. nih.gov Such findings are critical for designing new derivatives with enhanced efficacy. The SAR of indolizines has been a key focus in reviews of their therapeutic potential, particularly for anticancer, anti-tubercular, and anti-inflammatory activities, to rationalize their inhibitory actions. researchgate.net

Applications in Materials Science and Functional Dyes

The unique photophysical properties of the indolizine scaffold have led to its application in the field of materials science, particularly in the development of functional dyes. The electronic spectrum of indolizine is characterized by several absorption bands. oregonstate.edu The intense band observed around 230 nm is due to an allowed π → π* transition, while weaker bands at approximately 260 nm and 360 nm arise from forbidden transitions. oregonstate.edu Additionally, as a heterocyclic aromatic compound, indolizine exhibits an n → π* transition associated with the non-bonding electrons of the nitrogen atom. oregonstate.edu

These spectral properties are sensitive to substitution on the indolizine ring and to the chemical environment, such as solvent polarity and pH. oregonstate.edu For instance, the protonation of the indolizine nitrogen leads to significant changes in the absorption spectrum, with the n → π* transition disappearing and the other bands shifting. oregonstate.edu This sensitivity makes indolizine derivatives attractive candidates for use as sensors and molecular probes. Their inherent fluorescence and the ability to tune their emission properties through chemical modification further enhance their potential in materials science applications, including organic light-emitting diodes (OLEDs) and fluorescent labels for biological imaging.

Photophysical Properties and Fluorescence Studies

The indolizine scaffold is a key structural motif in many fluorescent organic materials due to its inherent high fluorescence quantum efficiency. nih.gov The photophysical properties of indolizine derivatives, including this compound, are of significant interest in the development of new fluorescent probes and materials for biological and technological applications. rsc.orgnih.gov Research into variously substituted indolizines reveals that their absorption and emission characteristics are highly tunable, making them versatile fluorophores. nih.govwikipedia.org

Derivatives of indolizine typically exhibit a broad absorption range between 300 and 500 nm. nih.gov The presence of a carbonyl group at the 5-position, as in this compound, generally influences the electronic absorption spectra and fluorescence emission. For instance, 5-carbonylated 2-arylindolizines show maximum absorbance peaks in the range of 256–460 nm and fluorescence emission maxima between 485–548 nm. nih.gov These significant Stokes shifts, the difference between the maximum absorption and emission wavelengths, are a desirable characteristic for fluorescent probes, as they minimize self-absorption and improve detection sensitivity. researchgate.net

The introduction of a methyl carboxylate group can also have a notable impact on the quantum yield of fluorescence. researchgate.net Studies on analogous indole nucleosides have shown that replacing a cyano group with a methyl carboxylate ester can lead to a significant increase in the fluorescence quantum yield. researchgate.net For example, a change from a 4-cyano to a 4-methyl carboxylate ester in an indole nucleoside analogue resulted in a quantum yield of 0.083 ± 0.001. researchgate.net While direct data for this compound is not extensively detailed, the electronic properties of the ester group suggest it would play a crucial role in the molecule's emissive properties. The high molar absorptivity coefficients (ε) observed in similar indolizine derivatives, typically around 10⁴ cm⁻¹⋅M⁻¹, are indicative of allowed ¹π→π* electronic transitions. nih.gov

The fluorescence decay lifetimes for related indolizine derivatives have been measured to be in the range of 4–12 nanoseconds, depending on the solvent and the specific substituents on the indolizine ring. nih.govnih.gov The substituents also play a fundamental role in properties such as aggregation-induced enhanced emission (AIEE), where the fluorescence intensity increases in aggregated states. nih.gov

Table 1: Photophysical Properties of Selected Indolizine Derivatives

Ligands for Transition Metal Complexes

The indolizine nucleus and the carboxylate functional group in this compound present potential coordination sites for transition metal ions, making it a candidate for use as a ligand in coordination chemistry. nih.govias.ac.in The indole scaffold itself is an electron-rich aromatic system and has been incorporated into a wide variety of ligands for the synthesis of metal complexes with interesting properties and applications. nih.gov

The carboxylate group (RCO₂⁻) is a versatile ligand that can coordinate to metal ions in several modes, most commonly as a monodentate (κ¹), a bidentate chelate (κ²), or as a bridging ligand connecting two or more metal centers. ias.ac.in In this compound, the ester functionality would typically require hydrolysis to the corresponding carboxylate (indolizine-5-carboxylic acid) to act as an effective anionic ligand for metal coordination. However, the carbonyl oxygen of the ester could potentially act as a neutral donor atom.

While specific studies detailing the coordination of this compound with transition metals are not widely reported, the general principles of coordination chemistry suggest its potential. ias.ac.in Transition metal carboxylate complexes are numerous and have been synthesized with a vast array of metals. ias.ac.in The nitrogen atom in the indolizine ring system can also act as a donor site, allowing for the possibility of bidentate or even polydentate coordination, depending on the conformation and steric accessibility. The combination of the N-donor from the indolizine ring and an O-donor from the carboxylate group could form a stable chelate ring with a metal ion.

The synthesis of such complexes would likely involve the reaction of a suitable transition metal salt with indolizine-5-carboxylic acid (the hydrolyzed form of the methyl ester). The resulting complexes could exhibit a range of geometries, such as octahedral or square-planar, depending on the coordination number and electronic configuration of the transition metal ion. nih.gov The nature of the metal and other ancillary ligands present would also influence the final structure and properties of the complex.

Table 2: Mentioned Chemical Compounds

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl indolizine-5-carboxylate and its derivatives?

Answer:
this compound derivatives are typically synthesized via tandem reactions involving aza-Wittig, imine condensation, and electrophilic aromatic substitution. For example, ethyl bisthienoindolizine-5-carboxylate isomers (e.g., compounds 20 , 24–29 ) were synthesized using a three-step protocol:

Aza-Wittig Reaction : Generates reactive intermediates for cyclization.

Imine Condensation : Facilitates ring closure to form the indolizine core.

Electrophilic Substitution : Introduces substituents (e.g., bromine, phenyl groups) at specific positions .
Key parameters include solvent selection (e.g., THF or dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios of reagents to minimize side products.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 1.33–9.20 ppm for ethyl derivatives in CDCl3_3) to confirm substituent positions and isomer differentiation .
  • FT-IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at 1690–1706 cm1^{-1}) .
  • Low-Resolution Mass Spectrometry (LRMS) : Molecular ion peaks (e.g., m/z 315 for 24 ) and fragmentation patterns .
  • Melting Point Analysis : Determines purity (e.g., 96–118°C for brominated derivatives) .
    Cross-referencing with computational predictions (e.g., DFT-calculated IR spectra) enhances reliability .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Data inconsistencies (e.g., unexpected NMR splitting patterns or IR peaks) require:

Isomer Analysis : Compare experimental data with predicted spectra for all possible isomers (e.g., bisthieno[2,3-a:2,3-g] vs. [3,2-a:2,3-g] configurations) .

X-ray Crystallography : Absolute configuration determination for ambiguous cases .

Computational Validation : Use DFT methods (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and vibrational frequencies, identifying mismatches between experimental and theoretical data .

Cross-Technique Correlation : Combine mass spectrometry fragmentation patterns with chromatographic retention times to confirm molecular stability and purity .

Advanced: What computational strategies are effective for studying the electronic structure and solvent effects of this compound?

Answer:
Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) provide insights into:

  • Electronic Properties : HOMO-LUMO gaps, charge distribution, and dipole moments.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., dielectric constant of chloroform vs. water) to predict spectral shifts .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., between carbonyl groups and protic solvents) using Natural Bond Orbital (NBO) analysis.
    Methodological rigor requires benchmarking against experimental UV-Vis and fluorescence spectra .

Advanced: What mechanistic pathways explain isomer formation in indolizine derivatives during synthesis?

Answer:
Isomerization arises from:

Regioselective Electrophilic Substitution : Electron-rich positions (e.g., C-1 vs. C-2 in thienoindolizine) attract electrophiles, influenced by substituent electronic effects (e.g., methyl vs. bromine groups) .

Kinetic vs. Thermodynamic Control : Harsh conditions (e.g., high temperature) favor thermodynamically stable isomers, while mild conditions yield kinetic products .

Steric Effects : Bulky substituents (e.g., phenyl groups) direct reaction pathways to less hindered positions.
Mechanistic proposals should be supported by reaction monitoring (e.g., TLC, in-situ IR) and intermediate trapping .

Advanced: How should researchers design experiments to optimize yield and selectivity in indolizine functionalization?

Answer:
Experimental optimization involves:

DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions.

Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

Protecting Group Strategies : Temporarily block reactive sites (e.g., ester groups) to direct functionalization to desired positions.

Scale-Up Considerations : Balance reaction time and temperature to maintain selectivity at larger scales .

Advanced: How can researchers validate the biological relevance of this compound derivatives?

Answer:
Biological evaluation requires:

Target Identification : Molecular docking studies to predict interactions with enzymes (e.g., kinases) or receptors .

In Vitro Assays : Measure inhibitory activity (e.g., IC50_{50}) against disease-relevant targets.

ADMET Profiling : Assess solubility, metabolic stability, and toxicity using in silico tools (e.g., SwissADME) and in vitro models (e.g., hepatic microsomes).

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

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